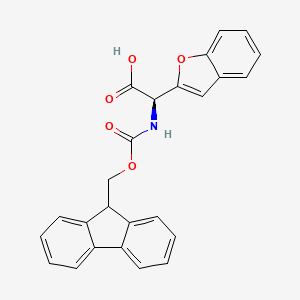

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions. The compound features a chiral center (R-configuration) at the α-carbon, substituted with a benzofuran-2-yl group.

Properties

IUPAC Name |

(2R)-2-(1-benzofuran-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO5/c27-24(28)23(22-13-15-7-1-6-12-21(15)31-22)26-25(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-13,20,23H,14H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEZEPLVMNHSMX-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Benzofuran Moiety: The benzofuran ring is introduced through a cyclization reaction involving an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative.

Coupling Reaction: The protected amino acid is then coupled with the benzofuran derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine, yielding the desired compound.

Industrial Production Methods

Industrial production of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis equipment and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Fmoc-protected amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Peptide Synthesis

The compound is often used as a protected amino acid in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group provides a stable protection for the amine group during peptide coupling reactions, allowing for selective deprotection under mild conditions. This makes (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid a valuable intermediate in the production of complex peptides that may exhibit biological activity.

1.2 Therapeutic Potential

Research indicates that compounds with similar structures to (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid may possess anti-inflammatory and anticancer properties. The benzofuran moiety is known for its biological activity, making this compound a candidate for further investigation in drug discovery programs targeting specific diseases.

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound can be utilized to study enzyme inhibitors due to its structural features that may interact with active sites of various enzymes. Understanding these interactions can lead to the development of novel inhibitors that can modulate enzyme activity, providing insights into biochemical pathways relevant to disease mechanisms.

2.2 Molecular Probes

Due to its unique chemical structure, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid can serve as a molecular probe in biological studies. Researchers can use it to label specific biomolecules or cellular components, facilitating the visualization and tracking of biological processes in live cells.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Peptide Synthesis | Demonstrated successful incorporation of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid into peptides with enhanced stability and bioactivity. |

| Study 2 | Anticancer Activity | Investigated the cytotoxic effects of synthesized peptides containing this compound against cancer cell lines, showing promising results in inhibiting cell proliferation. |

| Study 3 | Enzyme Interaction | Analyzed the binding affinity of the compound with specific enzymes, revealing potential as an inhibitor with significant selectivity and potency. |

Mechanism of Action

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from reacting during the coupling of amino acids. The benzofuran moiety can participate in various chemical reactions, influencing the overall reactivity and stability of the compound. The acetic acid functional group provides additional sites for chemical modification, enhancing the compound’s versatility.

Comparison with Similar Compounds

The following comparison focuses on structurally related Fmoc-protected amino acids from the evidence, highlighting substituent effects, synthesis, stability, and applications.

Structural and Functional Differences

Table 1: Key Attributes of Fmoc-Protected Amino Acid Derivatives

Biological Activity

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid is a compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzofuran moiety, suggests diverse biological activities, particularly in enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | C20H19NO4 |

| Molecular Weight | 337.37 g/mol |

| CAS Number | 923012-40-2 |

| Purity | >95% |

| Storage Conditions | Sealed in dry, 2-8°C |

The biological activity of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid is primarily attributed to its interaction with specific molecular targets. The Fmoc group enhances stability during chemical reactions, while the benzofuran component facilitates interactions with biological receptors through hydrogen bonding and hydrophobic interactions. This mechanism can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Case Studies and Research Findings

- Enzyme Inhibition : Research has shown that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have reported that similar benzofuran derivatives can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .

- Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A498 (renal cancer). The mechanism involves the induction of apoptosis in these cell lines .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, showing potential in models of neurodegenerative diseases. The modulation of neurotransmitter systems has been suggested as a possible mechanism for these effects .

Comparative Biological Activity

A comparative analysis of related compounds reveals the following:

Q & A

Q. What are the standard synthetic routes for (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid?

The compound is typically synthesized via Fmoc-protected amino acid chemistry. A common method involves coupling benzofuran-2-ylacetic acid derivatives with Fmoc-protected amines under activating agents like DIC/HOBt. For example, in analogous Fmoc-amino acid syntheses, 3,3-dichloro-1,2-diphenylcyclopropene and diisopropylethylamine in dichloromethane are used to facilitate the reaction, followed by hydroxylamine hydrochloride to stabilize intermediates .

Q. How can researchers ensure enantiomeric purity during synthesis?

Chiral HPLC or capillary electrophoresis with chiral stationary phases is recommended for verifying enantiomeric excess. For Fmoc-protected derivatives, nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography can confirm stereochemistry .

Q. What purification strategies are effective for isolating this compound?

Reverse-phase chromatography (C18 columns) with gradients of acetonitrile/water (+0.1% TFA) is widely used. Preparative TLC or recrystallization from ethyl acetate/hexane mixtures may also yield high-purity products .

Q. Which characterization techniques are critical for confirming structure and purity?

- NMR : H, C, and F NMR (if fluorinated analogs exist) for structural validation.

- MS : High-resolution mass spectrometry (HRMS) or MALDI-TOF for molecular weight confirmation.

- HPLC : Purity assessment using UV detection at 254 nm (Fmoc group absorption) .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields?

Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, temperature control). Systematic optimization via Design of Experiments (DoE) is advised. For instance, adjusting equivalents of activating agents (e.g., HOBt vs. HOAt) or reaction time (e.g., 10–60 minutes) can resolve yield inconsistencies .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS)?

Use low-base conditions (e.g., 2% DIEA in DMF) during Fmoc deprotection. Coupling at 0–4°C with HATU/Oxyma Pure minimizes racemization. Monitor via circular dichroism (CD) spectroscopy for secondary structure integrity .

Q. How should researchers handle conflicting toxicity data in safety assessments?

The compound is classified under Acute Toxicity Category 4 (oral/dermal/inhalation), but chronic toxicity data are unavailable. Apply the precautionary principle: use fume hoods, wear nitrile gloves, and avoid skin contact. Toxicity predictions via QSAR models (e.g., OECD Toolbox) can supplement missing data .

Q. What methodologies identify and quantify impurities in batch syntheses?

LC-MS/MS with ion-trap detectors identifies common impurities (e.g., de-Fmoc byproducts, benzofuran dimers). Quantify using external calibration curves with reference standards. For trace metals, ICP-MS is recommended .

Q. How can computational modeling aid in optimizing reaction pathways?

Density Functional Theory (DFT) simulations predict transition states for stereocontrol. Molecular dynamics (MD) models assess solvent effects on coupling efficiency. Software like Gaussian or Schrödinger Suite is commonly used .

Q. What are the best practices for long-term storage to prevent degradation?

Store under argon at −20°C in amber vials. Lyophilized forms are stable for >2 years. Monitor via periodic HPLC to detect hydrolysis of the Fmoc group or benzofuran oxidation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported 1^11H NMR chemical shifts?

Variations may stem from solvent (CDCl₃ vs. DMSO-d₆) or concentration effects. Cross-validate with DEPT-135 or HSQC experiments to confirm peak assignments. Public databases (e.g., PubChem) provide reference spectra for comparison .

Q. Why do different studies report conflicting bioactivity results for analogs?

Bioactivity assays (e.g., enzyme inhibition) are sensitive to buffer pH, ionic strength, and incubation time. Standardize protocols using guidelines from journals like Nature Protocols and include positive controls (e.g., known inhibitors) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.